

In-Depth Technical Guide: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

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Compound of Interest

Compound Name: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No.: B577640

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CAS Number: 1222368-75-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a halogenated aromatic ketone that serves as a key intermediate in synthetic organic chemistry. Its unique structural features, including a bromo- and fluoro-substituted phenyl ring coupled with a cyclopropyl ketone moiety, make it a versatile building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. This document provides a comprehensive technical overview of its chemical properties, synthesis, and its role as a precursor to biologically active compounds. While direct biological activity of the title compound is not extensively documented, this guide will explore the activities of molecules derived from it and provide a logical framework for its application in drug discovery and development.

Chemical and Physical Properties

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a compound with the molecular formula $C_{10}H_8BrFO$.^{[1][2]} It is typically available as a colorless to yellow liquid or semi-solid.^[2] The presence of both bromine and fluorine atoms on the phenyl ring, along with the strained cyclopropyl group, imparts specific reactivity to the molecule, making it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrFO	[1][2]
Molecular Weight	243.08 g/mol	[3]
Physical Form	Colorless to Yellow Liquid or Semi-Solid	[2]
Purity	≥98%	[2]
Storage Conditions	Sealed in dry, 2-8°C	[2]
¹ H NMR (CDCl ₃)	δ 7.50–7.47 (2H, m, aromatic), 3.96–1.61 (m, cyclopropane)	[1]
¹⁹ F NMR	δ -118.05 (fluorophenyl)	[1]
HRMS (M+H) ⁺	m/z 435.1833 (calculated 435.1827)	[1]
Melting Point	89–93°C (for a related acylation-bromination product)	[1]

Synthesis and Experimental Protocols

The synthesis of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** is not explicitly detailed in publicly available literature. However, based on the synthesis of structurally related compounds, a Friedel-Crafts acylation reaction is the most probable synthetic route. This would involve the reaction of 1-bromo-4-fluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and the synthesis of similar compounds.

Materials:

- 1-bromo-4-fluorobenzene
- Cyclopropanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0°C in an ice bath.
- Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.
- After stirring for 15 minutes, add 1-bromo-4-fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M hydrochloric acid.

- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.

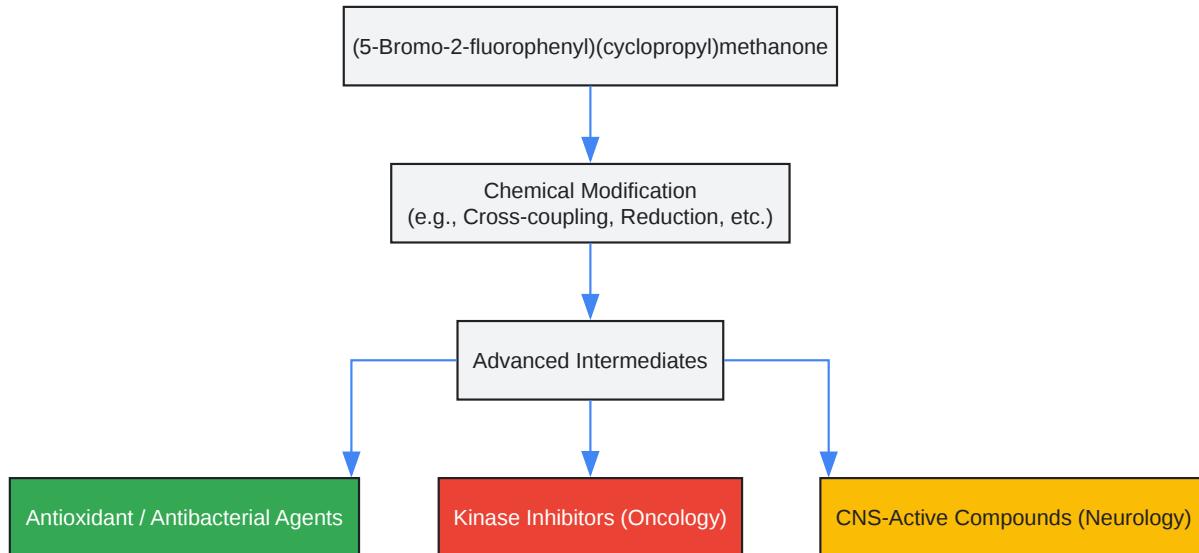
Role in Synthesis and Drug Discovery

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules.^[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ketone can be reduced or converted to other functional groups, and the aromatic ring can undergo further substitution.

This compound and its close derivatives are precursors in the synthesis of a range of molecules with potential therapeutic applications, including:

- **Antioxidant and Antibacterial Agents:** A study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazone-2,3-dihydrothiazole derivatives, synthesized from a related bromo-ethanone, showed that these compounds possess moderate to high antioxidant activity.^[4] Some derivatives also exhibited moderate antibacterial activity against certain bacterial strains.^[4]
- **Kinase Inhibitors for Cancer Treatment:** The amine derivative, (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride, is used as a key intermediate in the development of kinase inhibitors for cancer therapy.
- **Neurological Disorder Therapeutics:** This chemical scaffold is also employed in the preparation of small molecule drugs targeting neurological disorders.

The following diagram illustrates the logical workflow of utilizing **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** as a synthetic intermediate.



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Synthetic utility of the title compound.

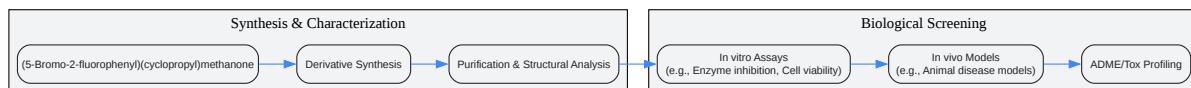
Biological Activity and Signaling Pathways

There is a lack of direct evidence in the scientific literature detailing the specific biological activities or the signaling pathways directly modulated by **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** itself. Its primary role reported to date is that of a precursor molecule in the synthesis of pharmacologically active compounds.^[1]

The biological activities observed in molecules derived from this scaffold are diverse and depend on the specific modifications made to the core structure. For instance, the antioxidant properties of thiazole derivatives synthesized from a related compound suggest a potential for these downstream molecules to interact with pathways related to oxidative stress.^[4] Similarly, its use in the synthesis of kinase inhibitors points to the potential for derived compounds to interfere with cell signaling pathways crucial for cancer cell proliferation and survival.

Given the absence of data on the direct biological targets of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**, a signaling pathway diagram cannot be constructed at this time. Research into the direct biological effects of this compound could be a potential area for future investigation.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of new compounds derived from **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.



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Drug discovery workflow for derivatives.

Safety and Handling

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While its direct biological activity is not yet well-defined, its utility as a building block is evident from the literature. Further research into the direct biological effects of this compound and the continued exploration of its use in the synthesis of new chemical entities are warranted. This guide provides a foundational understanding of its properties and applications for researchers in the field of drug discovery and development.

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